molecular formula C14H10Cl2O B078655 3,5-Dichloro-4'-methylbenzophenone CAS No. 13395-63-6

3,5-Dichloro-4'-methylbenzophenone

Cat. No.: B078655
CAS No.: 13395-63-6
M. Wt: 265.1 g/mol
InChI Key: PKHLPGHYWTUEQV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-methylbenzophenone: is an organic compound with the molecular formula C14H10Cl2O . It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3rd and 5th positions of one phenyl ring, and a methyl group is substituted at the 4th position of the other phenyl ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4’-methylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the interactions and toxicity of such compounds in living organisms .

Medicine: While not directly used as a drug, 3,5-Dichloro-4’-methylbenzophenone is involved in the synthesis of pharmaceutical intermediates. It contributes to the development of new drugs by providing a structural framework for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-methylbenzophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4’-methylbenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed:

Comparison with Similar Compounds

  • 3,3’-Dichloro-4’-methylbenzophenone
  • 2,5-Dichloro-2-hydroxy-4-methylbenzophenone
  • 4-Hydroxy-3,5-dichlorobenzophenone

Comparison: 3,5-Dichloro-4’-methylbenzophenone is unique due to the specific positions of the chlorine and methyl groups, which influence its reactivity and applications. Compared to 3,3’-Dichloro-4’-methylbenzophenone, the 3,5-dichloro substitution pattern provides different steric and electronic properties, affecting its behavior in chemical reactions. The presence of a hydroxyl group in 2,5-Dichloro-2-hydroxy-4-methylbenzophenone introduces additional hydrogen bonding capabilities, altering its solubility and reactivity .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHLPGHYWTUEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641767
Record name (3,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-63-6
Record name (3,5-Dichlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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